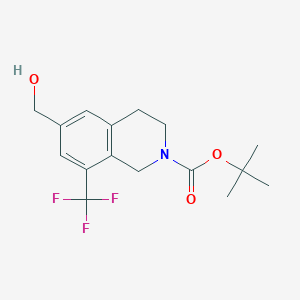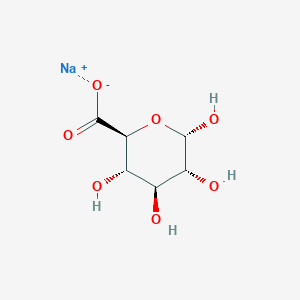
4-(Difluoromethoxy)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluoromethoxy group (-OCF2H) and a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-(Difluoromethoxy)-2-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. This process includes several steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions typically involve the use of sodium hydroxide as an alkali in the final step, which has been found to be more economical for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow processes and recycling of reagents are common strategies to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: 4-(Difluoromethoxy)-2-hydroxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells, which is relevant in the context of pulmonary fibrosis . This involves the inhibition of Smad2/3 phosphorylation and subsequent downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different chemical reactions.
4-Difluoromethoxy-3-hydroxybenzaldehyde: A closely related compound with similar structural features.
Uniqueness
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C8H6F2O3 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-4,8,12H |
Clé InChI |
ODDJXVFUVBEFIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)



![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)




